molecular formula C18H14N4O5S B3862266 3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole

3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole

Cat. No. B3862266
M. Wt: 398.4 g/mol
InChI Key: YUXZIMNVUIAFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole is a chemical compound with potential applications in scientific research. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole involves the inhibition of a specific enzyme, which is involved in the regulation of cellular processes. This inhibition can lead to changes in cellular signaling pathways, which can be useful in studying various biological processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit this enzyme.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of a specific enzyme, which is involved in the regulation of cellular processes. This inhibition can lead to changes in cellular signaling pathways, which can be useful in studying various biological processes. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be related to its ability to inhibit this enzyme.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole in lab experiments include its ability to inhibit the activity of a specific enzyme, which can lead to changes in cellular signaling pathways. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may be useful in studying cancer biology. However, the limitations of using this compound include the potential toxicity and side effects associated with its use, as well as the need for further studies to fully understand its mechanism of action.

Future Directions

For 3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole include further studies to fully understand its mechanism of action and potential applications in scientific research. Additionally, this compound may have potential applications in the development of anti-cancer drugs, as it has been shown to induce apoptosis in cancer cells. Further studies are needed to fully understand the potential of this compound in cancer therapy.

Scientific Research Applications

3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole has potential applications in scientific research. This compound has been studied for its ability to inhibit the activity of a specific enzyme, which is involved in the regulation of cellular processes. This inhibition can lead to changes in cellular signaling pathways, which can be useful in studying various biological processes. Additionally, this compound has been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5S/c1-11-17(28-16-8-6-14(7-9-16)21(24)25)12(2)20(19-11)18(23)13-4-3-5-15(10-13)22(26)27/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXZIMNVUIAFQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-1-(3-nitrobenzoyl)-4-[(4-nitrophenyl)thio]-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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